1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid
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Overview
Description
The compound “US9216972, 61” is a tricyclic heterocyclic compound that has been studied for its potential therapeutic applications. It is known to interact with the sphingosine 1-phosphate receptor, which plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9216972, 61” involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. The specific reaction conditions and reagents used in each step are critical to achieving high yields and purity. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or patents .
Industrial Production Methods
Industrial production of “US9216972, 61” typically involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
“US9216972, 61” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound to study tricyclic heterocyclic chemistry.
Biology: Investigated for its interactions with biological receptors and potential therapeutic effects.
Medicine: Explored for its potential use in treating diseases related to the sphingosine 1-phosphate receptor.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with the sphingosine 1-phosphate receptor. This interaction triggers a cascade of intracellular signaling pathways that can influence cell proliferation, apoptosis, and other physiological processes. The specific molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Sphingosine 1-phosphate receptor agonists: Compounds that also target the sphingosine 1-phosphate receptor.
Tricyclic heterocyclic compounds: Other compounds with similar core structures but different functional groups.
Uniqueness
“US9216972, 61” is unique due to its specific interaction with the sphingosine 1-phosphate receptor and its potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its unique properties and effects .
Properties
Molecular Formula |
C25H18F3N3O5 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C25H18F3N3O5/c26-25(27,28)19-20(14-4-2-1-3-5-14)29-36-23(19)22-17-12-34-18-8-13(6-7-16(18)21(17)30-35-22)9-31-10-15(11-31)24(32)33/h1-8,15H,9-12H2,(H,32,33) |
InChI Key |
QUYMGOJIHUGBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC3=C(C=C2)C4=NOC(=C4CO3)C5=C(C(=NO5)C6=CC=CC=C6)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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